An In-depth Technical Guide to the Physicochemical Properties of (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone
An In-depth Technical Guide to the Physicochemical Properties of (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone is a halogenated pyridinyl-morpholino-methanone derivative of interest in medicinal chemistry and drug discovery. Its structural features, including the substituted pyridine core and the morpholine amide moiety, suggest its potential as a versatile scaffold for the development of novel therapeutic agents. The presence of bromine and chlorine atoms offers opportunities for further functionalization through various cross-coupling reactions, allowing for the exploration of a diverse chemical space. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, outlines a representative synthetic pathway, and discusses the significance of its structural components in the context of drug design. Due to the limited availability of experimental data, this guide leverages predicted values and data from analogous structures to provide a thorough profile for research and development purposes.
Molecular Structure and Chemical Identifiers
(5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone possesses a pyridine ring substituted with a bromine atom at the 5-position and a chlorine atom at the 2-position. A morpholinocarbonyl group is attached at the 4-position of the pyridine ring.
| Identifier | Value | Source |
| IUPAC Name | (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone | N/A |
| Molecular Formula | C₁₀H₁₀BrClN₂O₂ | [1][2] |
| Molecular Weight | 305.56 g/mol | [1][2] |
| Canonical SMILES | C1COCCN1C(=O)C2=C(C=NC=C2Br)Cl | N/A |
| InChI Key | JNHYGXOQKAKBQO-UHFFFAOYSA-N | |
| CAS Number | 1875938-82-1 |
Synthesis and Spectroscopic Characterization
The synthesis of (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone can be achieved through a two-step process, starting with the synthesis of the key intermediate, 5-bromo-2-chloroisonicotinic acid, followed by its coupling with morpholine.
Synthesis of 5-Bromo-2-chloroisonicotinic Acid
A plausible synthetic route to 5-bromo-2-chloroisonicotinic acid starts from 2,5-dichloropyridine. This precursor is first converted to 5-bromo-2-chloropyridine, which is then hydroxylated to yield the desired carboxylic acid.[1]
Alternatively, 5-bromo-2-chloronicotinic acid has been synthesized from 5-bromo-2-hydroxynicotinic acid by treatment with thionyl chloride.[3] A similar approach could likely be adapted for the isonicotinic acid isomer.
Representative Synthetic Protocol: Amide Coupling
The final step in the synthesis of the title compound involves the formation of an amide bond between 5-bromo-2-chloroisonicotinic acid and morpholine. This can be achieved by first converting the carboxylic acid to its more reactive acyl chloride derivative, followed by reaction with morpholine.[4]
-
Step 1: Acyl Chloride Formation: 5-bromo-2-chloroisonicotinic acid (1.0 eq) is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) (1.5-2.0 eq), often with a catalytic amount of dimethylformamide (DMF), in an inert solvent like dichloromethane or toluene. The reaction is typically stirred at room temperature or gently heated until completion.[5] The volatile byproducts and excess reagent are removed under reduced pressure to yield the crude 5-bromo-2-chloroisonicotinoyl chloride.
-
Step 2: Amide Formation: The freshly prepared 5-bromo-2-chloroisonicotinoyl chloride (1.05 eq) is dissolved in an aprotic solvent (e.g., dichloromethane) and added dropwise to a cooled (0 °C) solution of morpholine (1.0 eq) and a non-nucleophilic base like triethylamine (1.1-1.5 eq) in the same solvent.[5] The reaction mixture is allowed to warm to room temperature and stirred until completion. The resulting mixture is then washed with water and brine to remove the amine hydrochloride salt and other aqueous-soluble impurities. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography or recrystallization.
Caption: Synthetic pathway to the target compound.
Predicted Spectroscopic Data
While experimental spectra for the title compound are not publicly available, computational methods can provide valuable insights into its expected spectroscopic features.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyridine and morpholine protons. The two pyridine protons will appear as singlets in the aromatic region, with their chemical shifts influenced by the electron-withdrawing effects of the halogen and carbonyl substituents. The eight morpholine protons will likely appear as two multiplets in the aliphatic region, corresponding to the methylene groups adjacent to the oxygen and nitrogen atoms.
-
¹³C NMR: The carbon NMR spectrum will display ten unique signals. The pyridine carbons will resonate in the downfield region, with the carbon attached to the carbonyl group being the most deshielded. The carbons bearing the bromine and chlorine atoms will also show characteristic chemical shifts. The four carbons of the morpholine ring will appear in the upfield region.
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum of (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone is predicted to exhibit several characteristic absorption bands. A strong absorption band corresponding to the C=O stretching vibration of the tertiary amide is expected in the region of 1630-1680 cm⁻¹. The C-N stretching vibration of the amide will likely appear around 1400-1450 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while C-C stretching vibrations within the pyridine ring will be observed in the 1400-1600 cm⁻¹ region. The C-O-C stretching of the morpholine ring is expected around 1100 cm⁻¹. The C-Cl and C-Br stretching vibrations will appear in the fingerprint region, typically below 800 cm⁻¹.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in biological systems and its suitability as a drug candidate. The following properties for (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone are predicted using computational models due to the absence of experimental data.
| Property | Predicted Value | Significance in Drug Discovery |
| Melting Point | 130-150 °C | Influences solubility, dissolution rate, and formulation development. A moderate melting point is often desirable. |
| Boiling Point | ~450 °C | Indicates the thermal stability of the compound. |
| logP | 2.0 - 2.5 | A measure of lipophilicity. Values in this range are often associated with good oral absorption and membrane permeability, in line with Lipinski's Rule of 5.[6] |
| Aqueous Solubility | Low | Affects bioavailability. Low aqueous solubility can be a challenge for oral drug delivery and may require formulation strategies to enhance dissolution. |
| pKa (most basic) | 1.5 - 2.5 (pyridinium ion) | The pyridine nitrogen is weakly basic due to the electron-withdrawing effects of the halogens and the carbonyl group. This low pKa means the compound will be predominantly in its neutral form at physiological pH. |
3.1. Lipophilicity (logP)
The predicted octanol-water partition coefficient (logP) is in a range that is generally considered favorable for drug-like molecules.[6] This moderate lipophilicity suggests a balance between aqueous solubility and lipid membrane permeability, which is crucial for absorption, distribution, metabolism, and excretion (ADME) properties.[6] For ionizable compounds, the distribution coefficient (logD) at a specific pH is a more relevant descriptor of lipophilicity in physiological environments.[7] Given the predicted low pKa of the pyridine nitrogen, the logD at physiological pH (7.4) is expected to be very similar to the logP.
3.2. Solubility
The presence of two halogen atoms and a relatively rigid aromatic core suggests that the aqueous solubility of (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone is likely to be low. Poor solubility can limit oral bioavailability.[8] For research purposes, the use of organic co-solvents such as DMSO or methanol may be necessary to prepare stock solutions.
3.3. Ionization (pKa)
The pyridine nitrogen in the molecule is the most basic site. However, the presence of two electron-withdrawing halogens (bromine and chlorine) and the carbonyl group significantly reduces its basicity. The predicted pKa of the conjugate acid (the protonated pyridine) is low, indicating that the compound will exist predominantly in its neutral form in the physiological pH range of 1 to 8.[7] This is an important consideration for its interaction with biological targets and its membrane permeability.
Structural and Crystallographic Insights
While no experimental crystal structure is available for the title compound, analysis of structurally related molecules can provide insights into its likely solid-state conformation. For instance, the crystal structure of (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone reveals details about bond lengths and angles in a similar bromo-chlorophenyl system.[9] In pyridinyl-methanone structures, the dihedral angle between the pyridine ring and the carbonyl group is a key conformational feature.[10] In the case of (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone, it is expected that the morpholine ring will adopt a chair conformation.[11]
Caption: Key structural features of the molecule.
Conclusion
(5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone is a compound with significant potential in the field of medicinal chemistry. This guide has provided a detailed overview of its predicted physicochemical properties, a plausible synthetic route, and an analysis of its structural features. While experimental validation of the predicted data is necessary, the information presented here serves as a valuable resource for researchers and scientists working with this and related compounds. The presence of multiple functional groups and reactive handles makes it an attractive starting point for the synthesis of more complex molecules with potential therapeutic applications. Further studies to determine its biological activity and to explore its synthetic utility are warranted.
Sources
- 1. CN105753780A - A synthetic method of a medicine raw material 5-bromo-2-chloroisonicotinic acid - Google Patents [patents.google.com]
- 2. US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids - Google Patents [patents.google.com]
- 3. 5-Bromo-2-chloronicotinic acid | 29241-65-4 [m.chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 7. acdlabs.com [acdlabs.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 886365-31-7 Cas No. | 5-Bromo-2-chloroisonicotinic acid | Apollo [store.apolloscientific.co.uk]
